1,3,7-Trichlorodibenzo-p-dioxin

Description

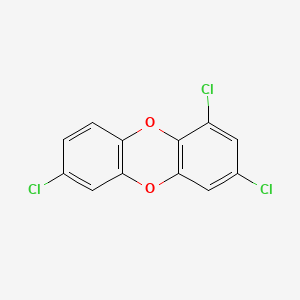

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWIXFZKMDPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217290 | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67028-17-5 | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Cycling of 1,3,7 Trichlorodibenzo P Dioxin

Global and Regional Distribution Patterns in Environmental Compartments

The distribution of any dioxin congener is dictated by its physical and chemical properties, the nature of its release, and the characteristics of the receiving environment.

Dioxins enter the atmosphere primarily from combustion sources, such as waste incineration and industrial processes. nih.govepa.gov Once airborne, their transport and deposition are governed by their partitioning between the gas phase and atmospheric particles. epa.govosti.gov Congeners with lower chlorination, like a trichlorodibenzo-p-dioxin, are generally more volatile than their more highly chlorinated counterparts. This property suggests that 1,3,7-Trichlorodibenzo-p-dioxin would have a greater tendency to exist in the vapor phase in the atmosphere compared to more heavily chlorinated dioxins. epa.gov

Atmospheric transport can occur over vast distances, leading to the contamination of remote ecosystems far from primary sources. osti.gov Deposition occurs through both wet (rain and snow) and dry (particle settling) processes. aaqr.org Studies measuring the atmospheric deposition of the broader PCDD/F class have shown seasonal variations, with higher deposition fluxes often observed in cooler months. aaqr.org

Table 1: General Atmospheric Data for Polychlorinated Dibenzo-p-dioxins/furans (PCDD/Fs)

| Location | Sample Type | Total PCDD/F Concentration Range | Note |

| Bloomington, Indiana | Air | 1.4 to 4.4 pg/m³ | Represents a range for the total mixture of PCDD/F congeners. epa.govosti.gov |

| Bloomington, Indiana | Rainwater | 63 to 220 pg/L | Represents a range for the total mixture of PCDD/F congeners. epa.govosti.gov |

| Nanjing, China (2018) | Dry Deposition | 213.8 to 679.4 pg WHO₂₀₀₅-TEQ m⁻² month⁻¹ | Data is for total PCDD/F toxic equivalents (TEQ), not a specific congener mass. aaqr.org |

This table presents general data for the class of PCDD/Fs to illustrate typical environmental concentrations, as specific data for this compound is not available.

Due to their hydrophobic nature (low water solubility), dioxins like this compound that enter aquatic systems rapidly partition from the water column to suspended solids and bottom sediments. epa.gov The water solubility of the highly studied 2,3,7,8-TCDD is extremely low, at approximately 0.2 µg/L. waterquality.gov.au Consequently, sediments are considered the primary sink for dioxins in aquatic environments. epa.gov

Transport within the water column can be facilitated by attachment to colloidal organic matter, which can keep the compounds suspended and available for longer-distance transport before settling. epa.gov Over time, this leads to the accumulation of these persistent chemicals in the benthic zone, where they can remain for extended periods. The half-life of 2,3,7,8-TCDD in lake environments, for instance, has been estimated to be over 1.5 years. epa.gov

When released onto land or deposited from the atmosphere, this compound is expected to bind strongly to soil organic matter. nih.govoregonstate.edu This strong binding significantly limits its mobility and potential for leaching into groundwater. epa.gov Studies on the more researched 2,3,7,8-TCDD have shown that it tends to remain in the upper layers of the soil for many years after deposition. epa.gov

Vegetation can accumulate dioxins through two main pathways: atmospheric deposition onto leaf surfaces and, to a lesser extent, root uptake from contaminated soil. oregonstate.eduacs.org For less chlorinated and therefore more volatile congeners, gas-phase deposition onto plant surfaces can be a significant pathway. acs.org Once sequestered in soil and vegetation, these compounds can enter terrestrial food chains.

Environmental Fate Processes and Pathways

The long-term persistence of this compound in the environment is determined by various physical and chemical processes that govern its movement and transformation.

Sorption, the process of a chemical binding to a solid matrix like soil or sediment, is a key factor in the environmental fate of dioxins. The high octanol-water partition coefficient (Log K_ow) of dioxins indicates a strong preference for partitioning into organic phases over water. waterquality.gov.au For this compound, the computed XLogP3 value, an estimate of Log K_ow, is 5.7, signifying strong sorption potential. nih.gov

This strong sorption to soil and sediment particles makes the compounds less bioavailable and slows their degradation. umass.edu Desorption, the release of the compound back into the surrounding water or air, is generally a slow process, contributing to the long-term sequestration of dioxins in these environmental compartments. umass.edu The efficiency of desorption can sometimes be enhanced in the presence of other dissolved substances, such as cyclodextrins, as has been studied for the general class of PCDDs. umass.edu

Table 2: Physicochemical Properties Influencing Sorption

| Compound Name | CAS Number | Molecular Formula | Computed XLogP3 (Log K_ow) |

| This compound | 67028-17-5 | C₁₂H₅Cl₃O₂ | 5.7 nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 1746-01-6 | C₁₂H₄Cl₄O₂ | 7.05 nih.gov |

XLogP3 is a computed value representing the octanol-water partition coefficient, a key indicator of a substance's tendency to sorb to organic matter.

Volatilization is the process by which a chemical evaporates from soil or water surfaces into the atmosphere. This process is an important component of the global cycling of semi-volatile organic compounds like dioxins. epa.govepa.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For more volatile congeners, there is a continuous exchange between environmental surfaces (water, soil, vegetation) and the atmosphere.

While direct volatilization from the water column can occur, the process is significantly slowed by the strong adsorption of dioxins to sediment and suspended particles. epa.gov For 2,3,7,8-TCDD, the volatilization half-life from a pond, when considering the effects of adsorption to sediment, has been estimated to be over 50 years, demonstrating the profound impact of sorption on atmospheric exchange. epa.gov Given its lower chlorination, this compound would be expected to be more volatile than 2,3,7,8-TCDD, though its environmental persistence is still governed by its strong tendency to sorb to matrices like soil and sediment.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a primary transformation process for chlorinated dibenzo-p-dioxins (CDDs) in the environment, particularly on surfaces and in the upper layers of water bodies. This process involves the absorption of light energy, typically in the ultraviolet (UV) spectrum, which leads to the breakdown of the molecule. For this compound (1,3,7-TCDD), the primary mechanism of photolytic degradation is reductive dechlorination. This involves the removal of chlorine atoms from the aromatic rings.

Research has shown that the photolysis of particle-bound CDDs is significantly slower than for those in vapor phase or dissolved in certain solvents. nih.gov The process for CDDs generally involves photodechlorination, transforming more chlorinated congeners into less chlorinated ones. nih.gov For instance, studies on the photodegradation of the highly toxic 2,3,7,8-TCDD have demonstrated that the main degradation product is 2,3,7-trichlorodibenzo-p-dioxin (B1595472). mdpi.com This suggests a stepwise dechlorination pathway where higher chlorinated dioxins can be a source of lower chlorinated ones through photolysis.

The efficiency of photolysis is influenced by several factors:

Wavelength of Light: Degradation is most effective under UV irradiation. mdpi.comiaea.org

Medium: Photolysis rates differ significantly depending on whether the compound is in water, adsorbed to soil or fly ash, or in a solvent. epa.govnih.gov Degradation is often faster in organic solvents that can act as hydrogen donors.

Presence of Photosensitizers: The presence of other substances, such as titanium dioxide (TiO2), can act as photocatalysts, significantly accelerating the degradation rate. mdpi.comiaea.orgiaea.org In photocatalytic processes, intermediates are formed, leading to the breakdown of the dioxin structure. iaea.org

A study on the photocatalytic degradation of 2,3,7,8-TCDD using a silver-titanium based catalyst (AgTiY) showed up to 91% removal after 60 minutes and 98-99% degradation after five hours of irradiation at 302 nm. mdpi.com The primary byproduct identified was 2,3,7-trichlorodibenzo-p-dioxin, confirming the dechlorination mechanism. mdpi.com

Biotic and Abiotic Transformation in Environmental Systems

Beyond photolysis, 1,3,7-TCDD is subject to other transformation processes in the environment, though it is generally considered a persistent compound.

Biotic Transformation: This involves degradation by living organisms, primarily microorganisms like bacteria and fungi. While many chlorinated dioxins are highly resistant to biodegradation, some microbial strains have shown the ability to transform them. epa.gov The process is typically slow, and the extent of degradation depends heavily on environmental conditions and the specific microorganisms present. For many persistent organic pollutants, biotic transformation can be very slow, with long half-lives in soil and sediment. epa.govoup.com

Abiotic Transformation: Abiotic processes, other than photolysis, include chemical reactions that can occur in the environment.

Hydrolysis: Dioxins are highly resistant to hydrolysis under normal environmental conditions. nih.gov

Oxidation: Strong oxidizing agents can break down the dioxin structure. For example, treatment with ruthenium tetroxide has been shown to cause oxidative degeneration of TCDD and related compounds. nih.gov In the atmosphere, reaction with hydroxyl radicals (•OH) is a major degradation pathway for vapor-phase dioxins, with an estimated atmospheric half-life of approximately 2 days for 2,3,7,8-TCDD. nih.gov

Reaction with Acids: Cleavage of the ether linkages in the dioxin molecule can be achieved by treatment with strong acids. nih.gov

These transformation processes are critical in determining the ultimate fate and persistence of 1,3,7-TCDD in various environmental compartments. However, due to its stability, the compound can persist for long periods, particularly when sequestered in sediments or deep soil layers where light and microbial activity are limited. epa.gov

Source Apportionment and Characterization of Environmental Releases

Anthropogenic Generation Pathways

This compound is not produced commercially but is generated as an unintentional byproduct of various human activities. nih.gov

Incineration of municipal solid waste, hospital waste, and hazardous materials is a major source of dioxins. mdpi.comnih.gov These compounds are formed during the combustion of organic materials in the presence of chlorine. nih.govwikipedia.orgnih.gov The formation can occur through two primary mechanisms:

Precursor Formation: Incomplete combustion of chlorinated precursors, such as chlorophenols or polychlorinated biphenyls (PCBs), can lead to the formation of dioxins. unl.pt

De Novo Synthesis: Dioxins can be synthesized from smaller, unrelated molecules on the surface of fly ash particles in the post-combustion zone of incinerators, typically at temperatures between 200°C and 450°C. unl.ptieabioenergy.comukwin.org.uk This process requires a carbon source, a chlorine source, oxygen, and often a metal catalyst like copper. ieabioenergy.com

Research indicates that the total amount of dioxins formed is significantly higher in the presence of either inorganic or organic chlorides. nih.gov While modern incinerators with high combustion temperatures (above 850°C) and advanced emission control systems can destroy dioxins, they can re-form in cooler parts of the system if conditions are favorable. nih.govukwin.org.uk

| Parameter | Condition/Finding | Source |

|---|---|---|

| Optimal Formation Temperature | 200°C - 450°C (in post-combustion zone) | ieabioenergy.com |

| Destruction Temperature | Significantly reduced above 850°C | nih.gov |

| Key Ingredients | Organic matter, chlorine source, oxygen, metal catalysts (e.g., copper) | ieabioenergy.com |

| Effect of Chlorine | Samples with high chlorine content (e.g., PVC) produce significantly more dioxins. | nih.gov |

1,3,7-TCDD, along with other dioxin congeners, is a known contaminant in the manufacturing of certain chlorinated organic chemicals.

Chlorophenol Production: The synthesis of chlorophenols, particularly 2,4,5-trichlorophenol, historically resulted in the formation of 2,3,7,8-TCDD as a highly toxic byproduct. nih.govnih.gov Different manufacturing conditions could lead to the formation of various TCDD isomers, including 1,3,7-TCDD.

Pulp and Paper Bleaching: The use of chlorine for bleaching wood pulp was a significant source of dioxins, including TCDD and tetrachlorodibenzofuran (TCDF) congeners, which were found in mill effluent and sludge. nih.gov

Metallurgical Industries: Metal production and processing can also release dioxins. nih.gov

These processes can lead to the release of 1,3,7-TCDD into the environment through wastewater discharges, air emissions, or contaminated product distribution. mdpi.com

Significant environmental contamination with dioxins, including 1,3,7-TCDD, stems from past industrial activities and disposal practices.

Herbicide Use: The widespread use of herbicides derived from 2,4,5-trichlorophenol, such as 2,4,5-T, resulted in the release of contaminating dioxins into the environment. nih.govnih.gov

Improper Waste Disposal: Historical disposal of industrial wastes containing chlorophenols and other precursors in landfills or waste lagoons has created long-term sources of dioxin contamination. epa.gov Roadways sprayed with dioxin-contaminated waste oil for dust control, such as at Times Beach, Missouri, led to severe soil contamination that persisted for decades. epa.gov

These legacy sites act as reservoirs from which 1,3,7-TCDD and other dioxins can slowly leach into soil, groundwater, and the wider environment, posing a continuing challenge for remediation. nih.gov

Natural Formation and Background Levels

This compound (1,3,7-TrCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of 210 structurally related compounds, or congeners. clu-in.org These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of natural and anthropogenic processes. wikipedia.org

Natural formation of dioxins, including 1,3,7-TrCDD, can occur during incomplete combustion processes such as forest fires and volcanic eruptions. clu-in.orgpollutiontracker.org These high-temperature events can lead to the synthesis of PCDDs from precursor compounds in the presence of chlorine.

Anthropogenic activities are considered the primary sources of dioxin release into the environment. These include industrial processes such as the manufacturing of certain chlorinated chemicals, the bleaching of pulp and paper, and various combustion processes like municipal and industrial waste incineration. clu-in.orgpollutiontracker.orgresearchgate.net While much of the focus has been on the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), other congeners like 1,3,7-TrCDD are also formed and released.

Due to their persistence and lipophilicity, dioxins are ubiquitous in the environment, found in soil, sediment, and biota. Background levels of total dioxins in soil are generally low, typically in the parts per trillion (ppt) range when expressed as toxic equivalents (TEQ). However, specific background concentrations for individual congeners like 1,3,7-TrCDD are not as extensively documented. Studies of sediment cores have shown historical trends in dioxin deposition, with concentrations generally increasing with industrialization. dioxin20xx.org

Congener-Specific Source Fingerprinting and Principal Component Analysis

Identifying the sources of dioxin contamination is crucial for environmental management and remediation. Congener-specific source fingerprinting is a technique used to attribute dioxin contamination to its origin by examining the unique pattern or "fingerprint" of different PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners present in a sample. Each source, whether it be a specific industrial process or a natural event, tends to produce a characteristic mixture of congeners. nih.govnih.gov

Principal Component Analysis (PCA) is a powerful statistical tool often employed in conjunction with congener fingerprinting. PCA can reduce the complexity of large datasets, such as those containing concentrations of numerous dioxin congeners, and identify the principal components or factors that explain the majority of the variance in the data. researchgate.netresearchgate.net By plotting the principal components, it is possible to group samples with similar congener profiles and potentially link them to known source fingerprints.

Below is a hypothetical data table illustrating how congener profiles from different sources might be presented. The values are for illustrative purposes only and are not based on actual measured data for 1,3,7-TrCDD from the provided search results.

Hypothetical Congener Profiles of Selected PCDDs from Various Sources (Illustrative)

| Source | 1,3,7-TrCDD (%) | 2,3,7,8-TCDD (%) | 1,2,3,7,8-PeCDD (%) | OCDF (%) |

|---|---|---|---|---|

| Municipal Waste Incinerator | 5 | 15 | 20 | 10 |

| Pulp and Paper Mill (Kraft Bleaching) | 10 | 25 | 15 | 5 |

Advanced Analytical Methodologies for 1,3,7 Trichlorodibenzo P Dioxin Quantification

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) as a Reference Method

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is globally recognized as the "gold standard" and reference method for the quantitative analysis of dioxins, including 1,3,7-TCDD. waters.comchromatographyonline.com This technique offers the unparalleled sensitivity and selectivity necessary to detect these compounds at parts-per-quadrillion (ppq) levels and to distinguish them from a multitude of potential interferences in complex samples like soil, sediment, water, and biological tissues. waters.comepa.govwell-labs.com

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established standardized methods based on this technology. EPA Method 1613B, for instance, details the isomer-specific determination of 17 toxic 2,3,7,8-substituted PCDDs and polychlorinated dibenzofurans (PCDFs) using HRGC/HRMS. well-labs.comeurofinsus.comeurofinsus.com The method's performance relies on a high-resolution capillary GC column (e.g., a 60m column) for chromatographic separation and a mass spectrometer capable of a resolving power of >10,000. thermofisher.comgcms.cz This high resolution is essential to separate the analyte's molecular ion from interfering ions of the same nominal mass, ensuring accurate identification and quantification. waters.comthermofisher.com The combination of specific retention times from the GC and the exact mass-to-charge ratio from the HRMS provides definitive evidence for the presence of 1,3,7-TCDD.

| Parameter | EPA Method 1613B Specification | Rationale |

| Technique | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Provides maximum sensitivity and selectivity for ultra-trace analysis. waters.comchromatographyonline.com |

| Resolution | >10,000 (10% valley) | Required to differentiate target analytes from isobaric interferences. thermofisher.comgcms.cz |

| Quantification | Isotope Dilution | Corrects for analyte losses during sample preparation and analysis, ensuring high accuracy. epa.govchromatographyonline.com |

| Analytes | 17 toxic 2,3,7,8-substituted PCDD/PCDF congeners | Focuses on the congeners of highest toxicological concern. well-labs.comeurofinsus.com |

| Matrices | Water, soil, sediment, sludge, tissue, etc. | Applicable to a wide range of environmental and biological samples. epa.govwell-labs.com |

Quality Assurance and Quality Control in Dioxin Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are imperative to ensure the reliability and legal defensibility of dioxin analysis data. dioxin20xx.orgmdpi.com Laboratories performing these analyses typically adhere to international standards such as ISO/IEC 17025. eurofinsus.commdpi.compacelabs.compacelabs.com

Key QA/QC elements include:

Method Blanks : A clean sample matrix is carried through the entire analytical procedure to check for contamination from reagents, glassware, or the laboratory environment. epa.gov

Labeled Compound Spiking : Known amounts of isotopically labeled analogs of the target compounds are added to every sample before extraction to monitor the efficiency of the entire process. mdpi.com Recoveries must fall within specified limits (e.g., 60-120%). mdpi.com

Quality Control Samples (QCS) : A sample with a known concentration of dioxins, obtained from an external source, is analyzed to verify the accuracy of the calibration. epa.gov

Matrix Spike/Matrix Spike Duplicates : A known amount of analyte is added to a sample to assess matrix effects on recovery and to determine the method's precision. epa.gov

Initial Demonstration of Capability : Before analyzing any samples, a laboratory must demonstrate its ability to meet the method's performance criteria. epa.govwell-labs.com

These measures are embedded in regulatory methods like EPA 1613B to ensure that the data generated is of high and consistent quality. epa.gov

Isotope Dilution Mass Spectrometry in Quantification

Isotope dilution is the most accurate method available for the quantification of dioxins and is a mandatory component of reference methods like EPA 1613B. epa.govwell-labs.comchromatographyonline.com The technique relies on the addition of a known quantity of an isotopically labeled analog of the target analyte to the sample prior to extraction and cleanup. epa.govepa.gov For the analysis of 1,3,7-TCDD, a carbon-13 labeled standard (e.g., ¹³C₁₂-1,3,7-TCDD) would be used.

Because the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during the multi-step sample preparation and analysis process. chromatographyonline.com The mass spectrometer can distinguish between the native (unlabeled) analyte and the heavier labeled internal standard. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, the instrument can accurately calculate the concentration of the native 1,3,7-TCDD in the original sample, automatically correcting for any recovery losses. chromatographyonline.comjenck.com This approach significantly improves the accuracy and precision of the measurement compared to other quantification techniques. chromatographyonline.com

Molecular and Cellular Mechanisms of Dioxin Action Relevant to 1,3,7 Trichlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The toxic effects of 1,3,7-Trichlorodibenzo-p-dioxin (1,3,7-TCDD), a member of the chlorinated dibenzo-p-dioxin (B167043) family, are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. mdpi.comnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, playing a crucial role in cellular responses to environmental contaminants. nih.gov While much of the research has focused on the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), the mechanisms described are generally applicable to other dioxin congeners like 1,3,7-TCDD, which also function as AhR agonists.

Ligand Binding and Receptor Translocation Dynamics

The initial step in the AhR pathway is the binding of a ligand, such as 1,3,7-TCDD, to the receptor in the cytoplasm. mdpi.com In its inactive state, the AhR is part of a cytosolic protein complex that includes two molecules of heat shock protein 90 (Hsp90), and other proteins. nih.gov The binding of a ligand induces a conformational change in the AhR, leading to the dissociation of this complex. oup.com

This ligand-activated AhR complex then translocates from the cytosol into the nucleus. nih.govpnas.org This translocation is a critical step, as it allows the receptor to interact with its nuclear partners and modulate gene expression. nih.gov Studies have shown that the binding of dioxins like TCDD to the AhR is essentially irreversible, leading to a persistent activation of the receptor. osti.gov This prolonged activation may contribute to the sustained and toxic effects observed with these compounds. osti.gov

Dioxin Response Element (DRE) Binding and Gene Transcription Modulation

Once inside the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govoup.com This AhR/ARNT complex functions as a transcription factor that binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic responsive elements (XREs). oup.comnih.gov DREs are located in the promoter regions of AhR-responsive genes. oup.com

The binding of the AhR/ARNT heterodimer to DREs recruits co-activators and general transcription factors, leading to the transactivation of these specific genes. oup.com This modulation of gene transcription is the primary mechanism by which dioxins exert their biological and toxic effects. nih.gov It's important to note that not all genes affected by dioxin exposure necessarily contain a DRE in their DNA, suggesting the involvement of more complex protein-protein interactions. oup.com

AhR-Dependent Gene Regulatory Networks

The activation of the AhR by dioxins like 1,3,7-TCDD triggers a complex cascade of gene expression changes, affecting numerous downstream pathways. nih.gov The collection of genes regulated by the AhR is often referred to as the "AhR gene battery". wikipedia.org These genes are involved in a variety of cellular processes, including xenobiotic metabolism, cell growth and differentiation, and immune responses. oup.commdpi.com

The specific set of genes regulated by the AhR can be tissue- and cell-type specific, leading to the diverse range of toxic effects observed in different organs. oup.com For example, in B-lymphocytes, TCDD has been shown to inhibit antibody secretion, a process linked to the AhR-dependent downregulation of genes involved in B-cell differentiation. nih.gov In human airway epithelial cells, TCDD alters the expression of genes associated with pulmonary disease and lung cancer. oup.com

AhR-Independent Signaling Pathways

While the majority of dioxin effects are mediated through the AhR, some evidence suggests the existence of AhR-independent signaling pathways. peerj.com For instance, studies using AhR knockdown cells have shown that TCDD can still modulate the expression of certain genes, indicating that other mechanisms may be at play. peerj.com

One proposed AhR-independent mechanism involves the direct interaction of dioxins with other cellular components. However, research in this area is less developed compared to the well-established AhR-dependent pathway. It is also possible that some observed effects are secondary to the initial AhR-mediated events. For example, the metabolic products of AhR-induced enzymes could themselves trigger further cellular responses.

Cellular Responses and Molecular Dysregulation

Xenobiotic Metabolism Enzyme Induction (e.g., Cytochrome P450s)

A hallmark of AhR activation by dioxins is the induction of a battery of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family of monooxygenases. nih.gov Specifically, the induction of CYP1A1, CYP1A2, and CYP1B1 is a well-documented response to dioxin exposure. pnas.orgpeerj.com

The induction of these enzymes is a direct consequence of the AhR/ARNT complex binding to DREs in the promoter regions of the corresponding CYP genes. peerj.com This leads to an increased capacity of the cell to metabolize foreign compounds (xenobiotics). While this can be a protective mechanism, the metabolism of certain compounds by CYPs can also lead to the formation of reactive intermediates that can cause cellular damage. pnas.org

Studies have demonstrated the induction of CYP1B1 expression by various polychlorinated dibenzo-p-dioxin (PCDD) congeners, including 2,3,7-trichlorodibenzo-p-dioxin (B1595472). nih.gov Furthermore, research on 2,3,7,8-TCDD has shown a dose-dependent induction of CYP1A1 and CYP1B1 in human lung cell lines. oup.com The metabolism of 2,3,7-trichlorodibenzo-p-dioxin by CYP1A1 has been shown to produce hydroxylated metabolites, which can then be further metabolized by other enzymes like UDP-glucuronosyltransferases. nih.gov

Table 1: Effects of TCDD on Cytochrome P450 Induction in Human Lung Cell Lines EC50 values represent the concentration of TCDD that produces 50% of the maximal induction.

| Cell Line | Gene | EC50 (nM) |

| HPL1A (non-malignant) | CYP1A1 | 0.58 |

| HPL1A (non-malignant) | CYP1B1 | 0.12 |

| A549 (malignant) | CYP1A1 | 1.0 |

| A549 (malignant) | CYP1B1 | 0.1 |

Data sourced from a study on the differential toxicogenomic responses to 2,3,7,8-tetrachlorodibenzo-p-dioxin in malignant and nonmalignant human airway epithelial cells. oup.com

Transcriptomic and Proteomic Alterations

Exposure to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) leads to significant changes in the expression of genes and the abundance of proteins within cells. nih.gov These alterations are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a protein that acts as a transcription factor. nih.govresearchgate.net Upon binding to a dioxin molecule, the AhR moves to the nucleus, pairs with another protein called ARNT, and this complex then binds to specific DNA sequences known as dioxin response elements (DREs). nih.gov This binding initiates the transcription of a battery of target genes. researchgate.net

A well-established molecular marker of TCDD action is the increased expression of the cytochrome P450, family 1, member A1 (CYP1A1) gene. peerj.com However, the transcriptomic response to TCDD is broad, affecting hundreds of genes. wikipedia.org Studies comparing the effects of TCDD in rats and mice have revealed both conserved and species-specific changes in gene expression. nih.gov While a core set of genes is affected in both species, a significant portion of the transcriptomic alterations are unique to each. nih.gov

The impact of TCDD on the transcriptome can also be long-lasting and even transgenerational. proquest.comnih.gov Studies in rats have shown that ancestral exposure to TCDD can lead to altered hepatic transcriptomic profiles in subsequent generations that were not directly exposed. proquest.comnih.gov This suggests that TCDD can induce epigenetic modifications that are heritable. proquest.com

At the proteomic level, TCDD exposure also leads to widespread changes. For instance, studies in zebrafish have demonstrated that TCDD can alter the mitochondrial proteome. jst.go.jp In B-cells, TCDD has been shown to alter the regulation and post-translational modification of p27kip1, a key regulator of cell differentiation. nih.gov

Table 1: Examples of Genes and Proteins Altered by Dioxin Exposure

| Molecule Type | Name | Organism/Cell Line | Observed Effect | Reference |

| Gene | CYP1A1 | Various | Upregulation | peerj.com |

| Gene | CYP1A2 | Porcine granulosa cells | Upregulation | peerj.com |

| Gene | CYP1B1 | Porcine granulosa cells | Upregulation | peerj.com |

| Protein | p27kip1 | CH12.LX B-cell line | Altered regulation and post-translational modification | nih.gov |

| Protein | Mitochondrial proteins | Zebrafish | Altered abundance | jst.go.jp |

Oxidative Stress Induction and Antioxidant Response Modulation

Exposure to dioxins, including TCDD, can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov This can lead to cellular damage, including lipid peroxidation, DNA damage, and altered membrane fluidity. nih.gov

Several studies have demonstrated the link between TCDD and oxidative stress. In rodents, TCDD exposure has been shown to enhance lipid peroxidation in the liver and other tissues, increase DNA damage, and decrease the levels of important antioxidants like glutathione. nih.gov In human breast cancer cell lines, TCDD treatment led to increased ROS formation and a depletion of intracellular glutathione. nih.gov

The induction of oxidative stress by TCDD is thought to be, at least in part, a consequence of the AhR-mediated induction of cytochrome P450 enzymes, particularly CYP1A1. nih.gov These enzymes, while involved in detoxification, can also produce ROS as a byproduct of their metabolic activity. nih.gov

In response to this oxidative stress, cells activate antioxidant defense mechanisms. One key pathway is the antioxidant response element (ARE), which regulates the expression of a variety of protective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Interestingly, TCDD has been shown to induce NQO1 gene expression through an ARE-dependent mechanism that appears to be independent of the classic AhR/DRE pathway, suggesting an alternative route for TCDD's effects on the antioxidant response. nih.gov

Furthermore, activators of Nrf2, a master regulator of the antioxidant response, have been shown to counteract some of the toxic effects of TCDD. jst.go.jp For example, sulforaphane, an Nrf2 activator, can abolish TCDD-induced pre-cardiac edema in developing zebrafish. jst.go.jp

Endocrine System Interference Mechanisms

Dioxins are potent endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govnih.gov They can mimic or block the action of natural hormones, thereby altering the normal functioning of the endocrine system. nih.govmdpi.com

The primary mechanism by which dioxins exert their endocrine-disrupting effects is through their interaction with the AhR. nih.gov The AhR pathway can cross-talk with various hormone signaling pathways, including those of steroid hormones. nih.gov For instance, TCDD has been shown to exhibit antiestrogenic effects by decreasing the levels of the nuclear estrogen receptor. houstonmethodist.org

Dioxin exposure has been linked to a range of endocrine-related health issues, including reproductive and developmental problems. who.int In animal studies, TCDD has been shown to cause a progesterone-resistant phenotype that can persist across generations, suggesting transgenerational effects on the endocrine system. nih.gov Exposure to TCDD has also been associated with delayed puberty in boys and delayed thelarche in girls due to its antiestrogenic effects. nih.gov

Furthermore, dioxins can interfere with cannabinoid signaling in the endometrium, potentially leading to increased inflammation. nih.gov They can also impact thyroid hormone function. wikipedia.org

Immunomodulatory Mechanisms at the Cellular Level

TCDD is a powerful immunosuppressive agent, capable of significantly impairing the body's immune responses. nih.gov The immunotoxic effects of TCDD are also mediated through the AhR, which is expressed in various immune cells. nih.gov

TCDD exposure can lead to a variety of adverse effects on the immune system, including:

Thymic involution: A reduction in the size and function of the thymus, a primary lymphoid organ responsible for T-cell development. nih.gov

Suppressed adaptive immune responses: This includes a decrease in antibody production by B-cells and impaired activity of cytotoxic T lymphocytes (CTLs). nih.govnih.gov

Altered cytokine production: TCDD can shift the balance of cytokine production. For example, it can decrease the production of type-2 cytokines like IL-4 and IL-5, which are important for humoral immunity, while increasing the production of the type-1 cytokine IFN-gamma. nih.gov

Induction of regulatory T-cells (Tregs): TCDD can promote the generation of Tregs, a specialized subset of T-cells that suppress immune responses. nih.gov This induction of Tregs is thought to be a key mechanism behind TCDD-induced immunosuppression. nih.gov

At the cellular level, TCDD can directly affect the function of various immune cells. For instance, in B-cells, TCDD can alter differentiation, leading to a decrease in immunoglobulin M (IgM) secretion. nih.gov It can also affect the activation and T-cell stimulatory capacity of dendritic cells (DCs). nih.gov

Structure-Activity Relationships (SARs) and Receptor Affinity

The toxicity of different dioxin-like compounds is not uniform; it is highly dependent on their chemical structure. nih.gov The concept of Structure-Activity Relationships (SARs) is crucial for understanding and predicting the toxicity of these compounds. nih.gov A key determinant of a dioxin's toxicity is its ability to bind to and activate the AhR. nih.govresearchgate.net

Influence of Chlorination Pattern on AhR Binding Affinity

The number and position of chlorine atoms on the dibenzo-p-dioxin backbone significantly influence the molecule's affinity for the AhR. nih.gov Generally, for a high binding affinity, the molecule must be planar and have chlorine atoms in specific lateral positions.

The most toxic dioxin congener, 2,3,7,8-TCDD, has chlorine atoms at the 2, 3, 7, and 8 positions, which confers a high affinity for the AhR. researchgate.net The presence of chlorine atoms in these lateral positions is a critical feature for potent AhR agonism. nih.gov Deviations from this pattern, such as the presence of fewer chlorine atoms or chlorination at non-lateral positions, generally result in a lower binding affinity and, consequently, lower toxicity. endocrinedisruption.org

The binding affinity of a dioxin for the AhR is a strong predictor of its toxic potency. nih.gov This relationship has led to the development of Toxic Equivalency Factors (TEFs), which express the toxicity of different dioxin-like compounds relative to that of 2,3,7,8-TCDD. nih.gov

Molecular Modeling and Computational Toxicology for SAR Prediction

Predicting the toxicity of the vast number of dioxin-like compounds through animal testing is impractical and costly. nih.gov Therefore, computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become essential tools in toxicology. nih.govscholarsresearchlibrary.com

QSAR models aim to establish a statistical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govscholarsresearchlibrary.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the toxicity of untested compounds. scholarsresearchlibrary.comnih.gov For dioxins, QSAR models have been successfully developed to predict their toxicity based on descriptors derived from their molecular structure. scholarsresearchlibrary.comscholarsresearchlibrary.com

Molecular docking is another computational technique that simulates the interaction between a ligand (e.g., a dioxin) and a receptor (e.g., the AhR). nih.gov By predicting the binding mode and affinity, molecular docking can provide insights into the structural features that are important for receptor activation. acs.org These computational approaches, often used in conjunction, are valuable for prioritizing chemicals for further testing, reducing the reliance on animal studies, and gaining a deeper understanding of the molecular mechanisms of toxicity. researchgate.net

Environmental Remediation and Abatement Strategies for Dioxin Contamination

In Situ Remediation Technologies

In situ remediation involves treating contaminants in place without excavating the soil or sediment. These technologies are often considered more cost-effective and less disruptive than ex situ methods. osti.gov

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform pollutants. nih.gov For chlorinated dioxins, including 1,3,7-TCDD, this is a particularly attractive strategy as it can lead to the complete destruction of the contaminant. nih.govneptjournal.com A variety of bacteria and fungi have been identified with the ability to degrade dioxins. osti.gov

The biological breakdown of 1,3,7-TCDD can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, involving distinct microbial pathways.

Aerobic Biodegradation: Aerobic degradation is generally more effective for dioxins with fewer chlorine atoms, such as trichlorodioxins. neptjournal.comuth.gr The primary mechanism involves an initial attack by dioxygenase enzymes, which are produced by various bacteria. nih.govresearchgate.net This "angular dioxygenation" targets the carbon atoms adjacent to the ether bond, leading to the cleavage of the aromatic ring and the breakdown of the stable dioxin structure. researchgate.netnih.gov Bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia are well-known for their ability to aerobically degrade lower-chlorinated dioxins. nih.gov The well-studied bacterium Sphingomonas wittichii RW1, for instance, can utilize dibenzo-p-dioxin (B167043) as its sole source of carbon and energy and can co-metabolize a range of chlorinated congeners. nih.govdoe.gov This process typically results in the formation of chlorinated catechols, which can be further mineralized. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination. neptjournal.com This process is particularly important for highly chlorinated dioxins but also plays a role in the transformation of lower-chlorinated congeners. nih.gov Anaerobic microbial consortia, often involving bacteria from the genus Dehalococcoides, use the chlorinated dioxin molecule as an electron acceptor, sequentially removing chlorine atoms. neptjournal.comnih.gov This process reduces the toxicity of the compound and can make the resulting less-chlorinated dioxins more susceptible to subsequent aerobic degradation. neptjournal.com For example, studies on 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) have shown its dechlorination to trichloro- and subsequently dichloro-congeners like 1,3-DCDD. acs.orgacs.org A similar pathway of chlorine removal would be expected for 1,3,7-TCDD in anaerobic environments.

| Degradation Condition | Key Mechanism | Primary Microbial Genera Involved | Effectiveness for 1,3,7-TCDD (Inferred) |

| Aerobic | Angular Dioxygenation | Sphingomonas, Pseudomonas, Burkholderia | High (Lower chlorinated congeners are more susceptible to aerobic attack) |

| Anaerobic | Reductive Dechlorination | Dehalococcoides | Moderate (Transforms to less chlorinated products) |

The efficiency of dioxin bioremediation is heavily influenced by the composition of the indigenous microbial community and various environmental factors. The presence of specific dioxin-degrading bacteria, such as Sphingomonas wittichii RW1, is crucial for aerobic degradation. nih.govnih.gov Studies of contaminated sites have shown that the diversity of microbial communities can be inversely proportional to the level of dioxin contamination. frontiersin.org

Several factors can be manipulated to enhance bioremediation:

Bioaugmentation : This involves introducing specific dioxin-degrading microorganisms to a contaminated site to supplement the native population. nih.gov

Biostimulation : This strategy focuses on stimulating the existing microbial community by adding nutrients (e.g., nitrogen, phosphorus) or alternative carbon sources. nih.govnih.gov However, the addition of some carbon sources can sometimes inhibit dioxin degradation. nih.gov For instance, one study on 2,3,7,8-TCDD found that while dimethyl sulfoxide (B87167) (DMSO) as a sole carbon source led to high degradation rates, the addition of vanillin (B372448) slowed the process. frontiersin.org

Surfactants : The low water solubility of dioxins can limit their availability to microorganisms. Biosurfactants, such as rhamnolipids, can increase the bioavailability of dioxins, thereby enhancing their degradation. nih.gov

Research on microbial consortia from dioxin-contaminated soils has identified several key bacterial genera that correlate with increased degradation, including Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium. frontiersin.org

| Enhancing Factor | Description | Example Application | Reference |

| Nutrient Addition | Adding nitrogen and phosphorus to stimulate microbial growth and activity. | Addition of N and P sources to soil microcosms. | ub.edu |

| Carbon Source Addition | Providing an additional carbon source can support microbial populations, but effects can be complex. | Use of dimethyl sulfoxide (DMSO) enhanced degradation of 2,3,7,8-TCDD. | nih.govfrontiersin.org |

| Bioaugmentation | Introduction of specialized degrading microbes. | Inoculation with Sphingomonas wittichii RW1. | nih.govnih.gov |

| Surfactant Application | Increasing the bioavailability of hydrophobic dioxins. | Use of rhamnolipids in conjunction with phytoremediation. | nih.gov |

The elucidation of degradation pathways is critical for confirming the breakdown of 1,3,7-TCDD and ensuring that no toxic intermediates accumulate.

Aerobic Pathway : Following the initial angular dioxygenase attack on one of the aromatic rings of 1,3,7-TCDD, the ether bond would be cleaved. This would likely result in the formation of a chlorinated trihydroxydiphenyl ether, which is then further broken down. The ultimate metabolites of complete mineralization are carbon dioxide, water, and chloride ions. Based on the degradation of other chlorinated dioxins by Sphingomonas wittichii RW1, the pathway would likely proceed through chlorinated salicylic (B10762653) acids or catechols. nih.gov

Anaerobic Pathway : Under anaerobic conditions, the degradation of 1,3,7-TCDD would proceed via stepwise reductive dechlorination. The chlorine atoms at positions 1, 3, and 7 would be sequentially removed. Based on studies of other trichlorodioxins, this would likely lead to the formation of dichlorodibenzo-p-dioxins (DCDDs) and subsequently monochlorodibenzo-p-dioxin (MCDD), before the final unchlorinated dibenzo-p-dioxin is formed. researchgate.netresearchgate.net For example, the degradation of 2,3,7,8-TCDD has been shown to produce 2,3,7-trichlorodibenzo-p-dioxin (B1595472) as a primary metabolite. mdpi.com

Phytoremediation is an in situ technology that uses plants to remove, degrade, or contain contaminants in soil and water. nih.gov For dioxins, phytoremediation can work through several mechanisms, including plant uptake and accumulation, and stimulation of microbial degradation in the rhizosphere (the soil region directly influenced by plant roots). nih.govresearchgate.net

While specific studies on the phytoremediation of 1,3,7-TCDD are scarce, research on general dioxin contamination has shown potential. Plants like alfalfa (Medicago sativa) and white clover have been investigated for their ability to remediate dioxin-contaminated soil. nih.govnih.gov The effectiveness of phytoremediation for dioxins is often enhanced when combined with other strategies, such as the use of microbial inoculants (Sphingomonas wittichii RW1) and biosurfactants. nih.govclu-in.org In one study, the combination of alfalfa, an arbuscular mycorrhizal fungus, a biosurfactant, and degrading bacteria resulted in a 23% reduction of total dioxins/furans in aged contaminated soil over six months. nih.gov

Bioremediation Approaches and Microbial Degradation Pathways

Ex Situ Remediation Technologies

Ex situ technologies involve the excavation of contaminated soil or sediment for treatment elsewhere, either on-site or off-site. These methods are generally faster and more predictable than in situ techniques but are also more expensive and disruptive. clu-in.org

Common ex situ technologies applicable to dioxin-contaminated soil include:

Thermal Desorption : This technology uses heat to vaporize contaminants from the soil. clu-in.org The soil is heated to a target temperature (e.g., 335°C), and the vaporized dioxins are collected and treated in a separate vapor treatment unit, often through thermal oxidation at very high temperatures (e.g., 1,100°C). tuiasi.ro This method has been successfully applied on a large scale to treat dioxin-contaminated soils, achieving high destruction and removal efficiencies. clu-in.orgtuiasi.ro

Incineration : This involves the destruction of contaminants through combustion at high temperatures, typically above 1,200°C. clu-in.org Incineration is considered a highly effective method for destroying dioxins but is energy-intensive and can face public opposition due to concerns about air emissions. nih.govclu-in.org

Soil Washing : This process uses a liquid solution (water, with additives like solvents or surfactants) to scrub the soil and transfer contaminants from the soil into the liquid phase. nih.gov This reduces the volume of contaminated material that requires further treatment or disposal. amazonaws.com

| Technology | Principle of Operation | Key Parameters | Typical Efficiency |

| Thermal Desorption | Heating soil to vaporize contaminants, followed by vapor treatment. | Soil Temperature (e.g., 335°C), Vapor Oxidation Temperature (e.g., 1,100°C) | >99% removal from soil |

| Incineration | High-temperature combustion to destroy contaminants. | Temperature (>1200°C), Residence Time | >99.99% destruction |

| Soil Washing | Using liquid solvents/surfactants to extract contaminants from soil. | Washing fluid composition, Temperature, Contact time | Variable, can remove up to 99% depending on soil and contaminant properties |

Regulatory Science and Policy Research on Dioxin Congeners

Development of Environmental Monitoring Frameworks

The establishment of environmental monitoring frameworks for dioxin congeners has been a critical step in understanding their prevalence and managing potential risks. These frameworks are built upon sophisticated analytical methods capable of detecting the extremely low concentrations at which these compounds exist in the environment. nih.gov In the United States, the Environmental Protection Agency (EPA) has developed standardized methods, such as Method 613, which specifically targets 2,3,7,8-TCDD, and Method 625, which can be used for broader screening. epa.gov These methods, utilizing gas chromatography/mass spectrometry (GC/MS), form the backbone of compliance monitoring in municipal and industrial discharges. epa.gov

Monitoring programs often extend beyond water to include soil, sediment, air, and biological tissues. nih.gov For instance, the EPA's National Dioxin Study in the 1980s surveyed TCDD levels in soil at various sites, finding detectable levels in about 8% of urban and less than 1% of rural background locations. hawaii.gov Such large-scale surveys help establish baseline concentrations and identify areas of contamination.

Table 1: Key EPA Methods for Dioxin Monitoring This table is for illustrative purposes and based on available data.

| Method | Analyte | Matrix | Technique | Purpose |

| Method 613 | 2,3,7,8-TCDD | Wastewater | GC/MS | Final qualitative confirmation and quantification. epa.gov |

| Method 625 | Semi-volatile Organics | Wastewater | GC/MS | Screening for a broad range of compounds, including dioxins. epa.gov |

| National Dioxin Study | TCDD | Soil, Sediment | GC/MS | National survey to determine background levels and identify contaminated sites. hawaii.gov |

Research on Bioavailability and Environmental Mobility Influencing Risk Assessment

Research into the bioavailability and environmental mobility of dioxin congeners like 1,3,7-Trichlorodibenzo-p-dioxin is fundamental to accurate risk assessment. Bioavailability, or the fraction of a chemical that is absorbed by an organism, directly influences the potential for toxic effects. Studies have shown that the bioavailability of dioxins from soil is not absolute and can vary significantly depending on factors like soil composition and the aging of the contamination. researchgate.netepa.gov This finding is critical because it suggests that the total concentration of a dioxin in soil may not accurately represent the actual human health risk. researchgate.net

The environmental mobility of 1,3,7-TCDD, like other dioxins, is largely dictated by its physicochemical properties. With very low water solubility and a high octanol-water partition coefficient, dioxins strongly adhere to soil and sediment particles. epa.govepa.gov This characteristic limits their leaching into groundwater but makes aquatic sediments an important environmental sink. epa.gov Processes like volatilization from soil surfaces and photolysis (degradation by sunlight) can contribute to their removal from the environment, though these processes can be slow, with half-lives in soil interiors potentially lasting as long as 12 years. epa.gov

To refine risk assessments, researchers have developed models like CalTOX, which integrate chemical-specific properties with environmental and exposure characteristics to estimate human exposure from contaminated sites. ca.gov Such models rely on intermedia-transfer factors derived from detailed research on a compound's behavior in air, water, and soil. ca.gov

Table 2: Summary of Research Findings on Dioxin Bioavailability This table is for illustrative purposes and based on available data.

| Research Focus | Key Finding | Implication for Risk Assessment | Source(s) |

| Soil Bioavailability | Relative bioavailability (RBA) of dioxins from contaminated soil is less than 100% and varies between sites and animal models (e.g., rats, swine). researchgate.netepa.gov | Risk assessments based solely on total soil concentration may overestimate exposure; site-specific RBA data provides a more accurate risk picture. epa.gov | researchgate.netepa.gov |

| Dermal Absorption | Dermal absorption of TCDD from soil is a slow, first-order process, with approximately 1% of the administered dose being absorbed over 24 hours in rat studies. researchgate.netnih.gov | Provides quantitative data for assessing risks from skin contact with contaminated soil. | researchgate.netnih.gov |

| Environmental Fate | Dioxins are environmentally stable, resistant to biodegradation, and tend to associate with sediments in aquatic systems. epa.gov | Sediments are a long-term reservoir for dioxins, requiring specific monitoring and risk management strategies. | epa.gov |

| Congener Accumulation | Different dioxin and PCB congeners accumulate preferentially in different tissues (e.g., liver vs. adipose tissue). nih.gov | A single tissue type may not be a comprehensive endpoint for measuring the bioavailability of all congeners in a mixture. nih.gov | nih.gov |

Evolution of Scientific Understanding Informing Environmental Guidelines

The scientific understanding of dioxins has evolved significantly over several decades, directly influencing the development of environmental guidelines. Initially, concern was focused on 2,3,7,8-TCDD as a contaminant in chemical products like the herbicide 2,4,5-T. nih.govhawaii.gov However, research later revealed that dioxins are unintentionally produced from a wide range of combustion processes, leading to their status as ubiquitous environmental pollutants. tandfonline.comduth.gr This shift broadened the scope of regulatory action from specific chemical manufacturing processes to major industrial and municipal activities like waste incineration. duth.gr

A pivotal development in the risk assessment of dioxin mixtures was the creation of the Toxicity Equivalency Factor (TEF) methodology, championed by international bodies like the World Health Organization (WHO). nih.govnih.gov The TEF approach assigns a relative potency value to each dioxin and dioxin-like compound compared to 2,3,7,8-TCDD, which is the most toxic and has a TEF of 1.0. tandfonline.comwa.gov This system allows scientists and regulators to assess the risk of complex environmental mixtures by calculating a single Toxic Equivalent (TEQ) concentration. wa.gov This framework is essential for setting guidelines for media such as soil, water, and food, where multiple congeners are typically present.

In the U.S., the EPA's ongoing Dioxin Reassessment process represents a comprehensive effort to synthesize the vast body of scientific literature to update health and environmental risk assessments. duth.grewg.org This process involves multiple reviews by scientific advisory boards and has led to revisions of key toxicological parameters, such as the oral reference dose (RfD) for TCDD, based on the latest human and animal data. wikipedia.orgepa.gov For example, the EPA has established a maximum contaminant level (MCL) for 2,3,7,8-TCDD in drinking water and provides water quality criteria based on consumption patterns. hawaii.gov These guidelines are informed by an ever-deepening understanding of the compounds' mechanisms of action, pharmacokinetics, and epidemiological findings. epa.govnih.gov

International Research Collaborations and Data Harmonization

Addressing the global challenge of persistent organic pollutants (POPs) like this compound has necessitated extensive international research collaboration and data harmonization. Because these compounds can travel long distances and are found worldwide, isolated national efforts are insufficient. nih.govresearchgate.net

The Stockholm Convention on Persistent Organic Pollutants is a landmark international treaty that exemplifies this collaborative approach. The convention requires signatory countries to take measures to reduce or eliminate releases of unintentionally produced POPs, including dioxins and furans. pops.int This framework encourages countries to identify national sources, share information, and implement best practices for management and disposal. pops.int

The World Health Organization (WHO) has played a central role in harmonizing risk assessment methodologies. Through expert consultations, the WHO has periodically reviewed and updated the Toxic Equivalency Factors (TEFs) for dioxin-like compounds. nih.govnih.gov These consensus-based TEF values are now used globally, ensuring that risk assessments are comparable across different countries and regulatory agencies. nih.gov

Furthermore, cooperative programs under frameworks like the Inter-Organization Programme for the Sound Management of Chemicals (IOMC) facilitate capacity building and information transfer between developed and developing nations. pops.int Regional training and technical advice are key tools for helping all countries develop the expertise needed to monitor and manage dioxin releases effectively. pops.int These international efforts ensure that scientific advancements in understanding dioxin risks are translated into harmonized policies and protective measures worldwide.

Emerging Research Directions and Future Perspectives

Non-Traditional Sources and Novel Formation Pathways

While industrial processes and combustion have long been recognized as primary sources of dioxins, recent research is exploring less conventional origins and formation mechanisms. Scientists are investigating the potential for 1,3,7-TriCDD and other dioxin congeners to form through natural processes like forest fires and volcanic activity. nih.govepa.gov Additionally, certain biochemical and photolytic processes are being examined as potential reservoir sources. nih.gov

The formation of dioxins from precursor chemicals is a key area of investigation. For instance, studies have explored the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) from the oxidation of chlorobenzenes in fires. iafss.org Quantum chemical modeling has been employed to understand the mechanistic and thermo-kinetic pathways for the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) from 2,4,5-trichlorophenol, which can provide insights into the formation of other congeners like 1,3,7-TriCDD. researchgate.netdntb.gov.ua The de novo formation of octachlorodibenzo-p-dioxin (B131699) (OCDD) from pentachlorophenol (B1679276) precursors, either in the atmosphere or through biochemical reactions, also points to complex environmental formation routes. scirp.org

Integrated Environmental Modeling for Dioxin Fate and Transport

To better predict the movement and persistence of 1,3,7-TriCDD in the environment, scientists are developing and utilizing sophisticated environmental models. These models integrate various factors to simulate the fate and transport of dioxins through different environmental compartments, including air, water, soil, and biota. ca.gov

Development of Novel Bioremediation and Chemical Degradation Agents

Recognizing the persistence of dioxins in the environment, a significant area of research focuses on developing effective methods for their removal.

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic ones. Studies have identified various bacteria and fungi with the potential to degrade dioxins. For example, certain bacterial strains have been shown to be effective in the biodegradation of 2,3,7,8-TCDD. frontiersin.orgresearchgate.net Fungi, particularly white-rot fungi, are also being screened for their ability to bioremediate TCDD. neptjournal.combohrium.com Research into the biodegradation of the highly toxic TCDD can pave the way for finding microbes capable of degrading other congeners like 1,3,7-TriCDD.

Chemical degradation methods are also being explored. Photocatalytic degradation, using materials like silver-titanium based catalysts, has shown promise in breaking down 2,3,7,8-TCDD into less chlorinated and less toxic compounds. mdpi.com The identification of degradation byproducts, such as 2,3,7-trichlorodibenzo-p-dioxin (B1595472), is a critical step in evaluating the effectiveness and safety of these technologies. mdpi.com

Comparative Congeneric Toxicology Research

Comparative studies investigate how structural differences between congeners, such as the number and position of chlorine atoms, affect their biological activity. nih.gov Research comparing the chronic toxicity and carcinogenicity of different dioxins in animal models helps to refine these TEFs. nih.gov For example, studies have compared the effects of various PCDDs and PCDFs to understand their potency relative to TCDD. capes.gov.br This line of research is essential for accurately assessing the risks posed by specific congeners like 1,3,7-TriCDD found in environmental samples.

Long-Term Environmental Monitoring and Trend Analysis

Continuous monitoring of dioxin levels in various environmental media is vital for understanding long-term trends, the effectiveness of regulations, and identifying emerging sources. mdpi.com Long-term monitoring programs, such as those tracking atmospheric PCDD/Fs, provide valuable data on how concentrations change over time and in response to specific events like biomass burning. mdpi.com

These monitoring studies often analyze the congener profile, which is the relative abundance of different dioxin congeners in a sample. ynu.ac.jp By comparing the congener profiles of environmental samples to those from known sources, scientists can gain insights into the origins of dioxin pollution. scirp.orgynu.ac.jp For example, specific congener profiles have been associated with sources like pentachlorophenol production. scirp.org Long-term data on the presence and concentration of 1,3,7-TriCDD and other congeners are crucial for assessing human and environmental exposure and for guiding public health policies.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting 1,3,7-Trichlorodibenzo-p-dioxin in environmental matrices?

- Methodology : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) following EPA Method 613 guidelines, which specify extraction with methylene chloride, cleanup via silica gel columns, and quantification using isotope dilution . For trace analysis, certified reference materials (e.g., 50 µg/mL in nonane from Cambridge Isotope Laboratories) are critical for calibration .

- Key Data : Detection limits typically range from 0.1–1.0 pg/L for water samples, with recoveries >85% after rigorous cleanup .

Q. How does the environmental persistence of this compound compare to higher chlorinated dioxins?

- Mechanistic Insight : While this compound exhibits lower lipophilicity (log Kow ~5.2) than 2,3,7,8-TCDD (log Kow ~6.8), its vapor pressure (0.012 Pa at 25°C) suggests higher volatility, increasing atmospheric mobility .

- Contradictions : Some studies report discrepancies in biodegradation rates due to isomer-specific microbial interactions, necessitating congener-specific assays .

Q. What is the current understanding of this compound’s toxicity relative to 2,3,7,8-TCDD?

- Data Gaps : No intermediate-duration oral minimal risk level (MRL) exists for this compound due to a lack of animal or human studies . In vitro assays suggest weaker aryl hydrocarbon receptor (AhR) binding (EC50 >10 nM vs. 0.1 nM for TCDD), but metabolite interactions (e.g., hydroxylated forms) may enhance toxicity .

Advanced Research Questions

Q. How can researchers address synthesis challenges for high-purity this compound?

- Synthetic Strategy : Use Ullmann coupling with chlorinated precursors under controlled heating (150–200°C), followed by fractional crystallization. Purity >99% requires HPLC purification with C18 columns and validation via nuclear magnetic resonance (NMR) .

- Contamination Risks : Trace 2,3,7,8-TCDD impurities (<0.1%) may skew toxicity assessments, necessitating rigorous QC using EPA Method 613 .

Q. What molecular interactions drive the enzymatic metabolism of this compound by CYP1A2?

- Metabolite Analysis : Hydroxylation at the C-8 position produces 8-OH-TriCDD, which forms a stable complex with CYP1A2 (distance to heme iron: 4.2 Å). This interaction is weaker than 1-OH-TCDD (3.8 Å), explaining slower clearance .

- Computational Modeling : Molecular dynamics simulations show chlorine substitution at position 3 reduces steric hindrance, enhancing metabolite formation .

Q. How should researchers resolve contradictions in vapor pressure data for environmental modeling?

- Experimental Design : Standardize measurements using Knudsen effusion or gas saturation methods across temperatures (75–275°C). Recent data for 2,3,7-TriCDD show deviations >20% at >200°C, likely due to thermal degradation .

- Recommendation : Validate data with quantum chemical calculations (e.g., COSMO-RS) to extrapolate values for understudied congeners .

Research Gaps and Future Directions

- Toxicokinetics : No studies exist on tissue-specific accumulation or half-life in mammals .

- Regulatory Status : this compound was proposed for deletion from pharmacopeial standards in 2006, reflecting limited commercial interest but highlighting academic relevance .

- Analytical Needs : Develop immunoassays for field detection to complement costly HRGC/HRMS workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.